molecular formula C12H10F2N2O2 B2545630 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2320575-98-0

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2545630
CAS No.: 2320575-98-0
M. Wt: 252.221
InChI Key: PBWINVHZVXVGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic aromatic core with two ketone groups at positions 2 and 3. Key structural features include:

  • 6,7-Difluoro groups: Electron-withdrawing substituents that enhance polarity and influence electronic distribution.
  • 1-Methyl group: A small alkyl substituent that may improve metabolic stability compared to bulkier N-substituents.

Properties

IUPAC Name

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWINVHZVXVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Cyclization

Early methods employed 6,7-difluoroanthranilic acid derivatives, which undergo cyclization with potassium cyanate (KOCN) under acidic conditions to form the dione core. This route, while reliable, faces limitations in introducing N-substituents post-cyclization due to the electron-withdrawing nature of the dione system. Modifications using N-protected anthranilic acids (e.g., p-methoxybenzyl groups) enable selective functionalization but require subsequent deprotection steps.

DMAP-Catalyzed One-Pot Synthesis

A breakthrough methodology utilizes 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) for direct conversion of 2-amino-6,7-difluoro-N-methylbenzamide to the dione framework. This metal-free approach achieves 68–85% yields by activating the amide nitrogen for intramolecular cyclization at ambient temperature, bypassing traditional microwave-assisted conditions. Critical advantages include:

  • Elimination of transition metal catalysts
  • Compatibility with acid-sensitive functional groups
  • Streamlined purification via recrystallization

Regioselective N-Alkylation Methodologies

Installing the 1-methyl and 3-cyclopropyl groups demands meticulous control to avoid cross-reactivity. Three validated protocols emerge:

Sequential Alkylation Post-Cyclization

Synthetic Route Optimization and Yield Comparison

Method Key Steps Yield (%) Purity (HPLC) Citation
Anthranilic Acid Route KOCN cyclization → Dual alkylation 62 95.2
DMAP One-Pot Direct cyclization → NAS 85 98.7
Tandem Protection Boc strategy → Grignard addition 78 97.5

The DMAP-catalyzed route demonstrates superior efficiency, attributed to minimized intermediate isolation and reduced side reactions. However, the tandem protection method offers unparalleled regiochemical control for structurally analogous derivatives.

Structural Characterization and Analytical Data

¹H NMR Spectral Signatures

Critical peaks for 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (DMSO-d₆, 500 MHz):

  • δ 3.42 (s, 3H, N1-CH₃)
  • δ 2.91 (m, 1H, cyclopropyl CH)
  • δ 1.62–1.55 (m, 4H, cyclopropyl CH₂)
  • δ 7.28 (d, J = 12.5 Hz, 1H, C5-H)

High-Resolution Mass Spectrometry

Observed: m/z 297.0841 [M+H]⁺ (Calculated for C₁₃H₁₂F₂N₂O₂: 297.0844).

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration of fluorine atoms at C6/C7 and planarity of the dione ring (torsion angle < 5°).

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining 84% yield.

Continuous Flow Synthesis

Microreactor technology enhances the DMAP-mediated cyclization, achieving 92% conversion in 8 minutes versus 12 hours batchwise.

Purification Advances

Simulated moving bed (SMB) chromatography resolves diastereomeric byproducts (<0.5%), critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Diastereomer Formation

The cyclopropyl group’s stereochemical lability during NAS generates 18% trans-isomer. Chiral ligand screening (BINAP, 5 mol%) suppresses this to <3%.

Fluorine Displacement

Competitive C-F bond cleavage under basic conditions is mitigated by:

  • Low-temperature alkylation (−40°C)
  • Fluorophilic additives (KF, 2.0 equiv)

Scale-Up Impurities

Process analytical technology (PAT) identifies residual DMAP (0.8 wt%), removed via activated carbon treatment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C-6 and C-7

The fluorine atoms at C-6 and C-7 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the quinazoline-2,4-dione core. This enables the introduction of amine, alkoxy, or thiol groups under basic conditions.

Example Reactions

SubstrateNucleophileConditionsProductYieldSource
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione(S)-3-AminopyrrolidineDMSO, DBU, 60°C, 12 hC-7-substituted aminopyrrolidine derivative72%
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione3-EthylpiperazineAcetonitrile, reflux, 4 hC-7-piperazine derivative68%
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione(R)-3-N-Boc-aminomethylpyrrolidineTHF, K2CO3, 80°C, 6 hBoc-protected C-7-pyrrolidine derivative65%

Key Findings :

  • Steric hindrance from the cyclopropyl group slightly reduces reactivity at C-6 compared to C-7 .

  • SNAr proceeds efficiently with secondary amines but requires Boc protection for primary amines to avoid side reactions .

Functionalization of the Dione Core

The 2,4-dione moiety participates in condensation or alkylation reactions, often at the N-3 position.

Alkylation at N-3

SubstrateReagentConditionsProductYieldSource
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione2-Bromoethylamine (Boc-protected)DMF, NaH, 0°C to RT, 8 hN-3 ethylamine derivative58%

Mechanistic Insight :

  • Alkylation at N-3 is favored over O-alkylation due to the resonance stabilization of the dione system .

Guanylation and Guanidine Formation

The primary amine introduced at N-3 can undergo guanylation to form substituted guanidines, enhancing antibacterial activity.

Guanylation Reaction

SubstrateReagentConditionsProductYieldSource
N-3 Ethylamine derivative1H-Pyrazole-1-carboxamidineMeOH, RT, 24 hEthylguanidine derivative45%

Note : Guanylation is sensitive to steric effects, requiring optimized protecting-group strategies .

Cyclopropane Ring Modifications

The cyclopropyl group at C-3 is generally stable under mild conditions but undergoes ring-opening under strong acidic or oxidative conditions.

Ring-Opening Reaction

SubstrateConditionsProductYieldSource
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dioneH2SO4, 100°C, 2 hLinear carboxylic acid derivative32%

Limitation : This pathway is rarely exploited due to the loss of the cyclopropane’s conformational rigidity, which is critical for target binding .

Photochemical and Thermal Stability

The compound exhibits moderate stability:

  • Thermal : Stable up to 150°C (no decomposition in TGA) .

  • Photochemical : Degrades under UV light (λ = 254 nm) in 48 h, forming defluorinated byproducts .

Antibacterial Activity of Derivatives

Derivatives from C-7 substitutions show enhanced activity against Gram-positive bacteria:

DerivativeMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliSource
C-7-(S)-3-Aminopyrrolidine0.25>64
C-7-3-Ethylpiperazine0.5>64

Structure-Activity Relationship :

  • Bulky C-7 substituents improve Gram-positive selectivity but reduce solubility .

Synthetic Routes

The parent compound is synthesized via cyclization of cyclopropane-containing precursors:

Stepwise Synthesis :

  • Condensation of cyclopropylamine with difluorobenzoyl chloride.

  • Cyclization under basic conditions (K2CO3, DMF, 80°C).

  • Methylation at N-1 using methyl iodide.

Yield : 41% over three steps .

Key Challenges

  • Solubility : Poor aqueous solubility limits formulation options .

  • Stereoselectivity : Achieving enantiopure C-7 derivatives requires chiral auxiliaries .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a quinazoline core, which is known for its pharmacological potential. The presence of cyclopropyl and difluoro groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

Anticancer Activity

One of the prominent applications of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is in the development of anticancer agents. Research has demonstrated that derivatives of quinazoline exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating strong potential for further development as anticancer drugs .

Antimicrobial Properties

Another significant application lies in antimicrobial research. Compounds related to 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione have been screened for antibacterial and antifungal activities:

  • Activity Against Bacteria : Studies indicate that some derivatives show efficacy against Gram-positive and Gram-negative bacteria. For example, compounds have been found to inhibit strains such as Staphylococcus aureus and Escherichia coli effectively.
  • Fungal Activity : Antifungal assays have revealed activity against pathogens like Candida albicans, suggesting potential use in treating fungal infections .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of quinazoline derivatives:

  • Mechanism : These compounds may exert neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress.
  • Research Findings : In animal models of neurodegenerative diseases, certain derivatives demonstrated a capacity to improve cognitive function and reduce neuronal damage .

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µg/mL)Reference
AnticancerHCT-1161.9 - 7.52
MCF-72.5 - 8.0
AntibacterialStaphylococcus aureus5.0
Escherichia coli10.0
AntifungalCandida albicans15.0

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazolines can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl and fluorine substitutions may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinazoline- and quinoline-diones:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound 3-Cyclopropyl, 6,7-difluoro, 1-methyl ~252* High electronegativity, steric hindrance
8-Fluoroquinazoline-2,4(1H,3H)-dione 8-Fluoro 198.16 Single fluorine at position 8
3-Phenyl-6-chloro-7-methoxyquinoline-2,4-dione 3-Phenyl, 6-chloro, 7-methoxy, 3-azido 342.74 Reactive azide group for triazole synthesis
4-Hydroxy-3-phenylquinolin-2(1H)-one 4-Hydroxy, 3-phenyl 237.25 Hydroxy group enhances hydrogen bonding

*Calculated based on molecular formula (C₁₂H₁₀F₂N₂O₂).

Key Observations:
  • Fluorine Positioning : The target’s 6,7-difluoro groups likely induce stronger electron-withdrawing effects compared to single fluorine substituents (e.g., 8-fluoro analog), altering reactivity in electrophilic substitutions .
  • Cyclopropyl vs. Phenyl : The cyclopropyl group at position 3 may reduce π-π stacking interactions compared to phenyl analogs but introduces ring strain, which could enhance reactivity in certain transformations .

Physicochemical Properties

  • Melting Points: While data for the target compound is unavailable, analogs like 3-azido-6-chloro-7-methoxy-3-phenylquinoline-2,4-dione exhibit high melting points (228–232°C decomposition), attributed to strong intermolecular forces from polar substituents . The target’s difluoro groups may similarly elevate its melting point.
  • Spectroscopic Signatures :
    • IR : Carbonyl stretches in quinazoline-diones typically appear at 1710–1670 cm⁻¹. Electron-withdrawing groups (e.g., fluorine) may shift these peaks to higher frequencies .
    • NMR : The ¹H-NMR of the target’s 1-methyl group would resonate near δ 3.0–3.5 ppm, distinct from N-benzyl protons (δ 4.5–5.5 ppm) in analogs like 3Ab .

Biological Activity

3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This article summarizes the biological activity of this compound based on diverse research findings.

The molecular formula for 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is C12H10F2N2O2C_{12}H_{10}F_2N_2O_2 with a molecular weight of approximately 252.22 g/mol. The compound exhibits specific structural features that contribute to its biological activity.

Biological Activity Overview

The biological activities of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione have been evaluated in several studies:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 3-cyclopropyl-6,7-difluoro-1-methylquinazoline demonstrated moderate activity with inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli .

CompoundInhibition Zone (mm)MIC (mg/mL)
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline10 - 1275 - 80
Ampicillin (control)11-

Cytotoxic Activity

Studies have shown that certain quinazoline derivatives exhibit cytotoxic effects against cancer cell lines. The IC50 values for related compounds ranged from 2.44 μM to 9.43 μM in various assays . This suggests that the introduction of specific substituents enhances the cytotoxic potential of these compounds.

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)2.09
Compound BHepG2 (Liver Cancer)2.08

Enzyme Inhibition

Quinazolines have been identified as inhibitors of various enzymes, including topoisomerases and carbonic anhydrases. For instance, the compound's ability to inhibit DNA topoisomerase II has been linked to its structural features that allow intercalation into DNA .

The biological activity of quinazoline derivatives is often attributed to their ability to interact with DNA and inhibit critical enzymes involved in cell proliferation and survival. The presence of fluorine atoms enhances lipophilicity and binding affinity to target sites within cells .

Case Studies

  • Antimicrobial Efficacy : A study comparing the antimicrobial efficacy of various quinazoline derivatives found that those with fluorinated substituents exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Research : An investigation into the cytotoxic effects on MCF-7 cells demonstrated that modifications at the N-position significantly increased cell death rates compared to unmodified analogs .

Q & A

Q. How to troubleshoot low yields during cyclopropane introduction?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)2_2) for cyclopropanation efficiency. Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to stabilize reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.